Minimal Impact on i-Motif Base-Pairing Energies Versus 5-Methylcytosine
In protonated nucleobase pair studies using threshold collision-induced dissociation (TCID), 1-methylation of cytosine exerts very little influence on base-pairing energies (BPE), whereas 5-methylation produces a larger enhancement [1]. This differential effect is critical for experimental systems requiring a nucleobase that mimics the sugar-attached state without substantially altering duplex stability.
| Evidence Dimension | Base-pairing energy (BPE) modulation in protonated cytosine-cytosine dimers |
|---|---|
| Target Compound Data | 1-methylation exerts very little influence on BPE; small increase when both nucleobases modified |
| Comparator Or Baseline | 5-methylation produces a larger enhancement than 1-methylation; modifications to a single nucleobase produce a small decrease in BPE with 5-methylation producing a larger effect than 1-methylation |
| Quantified Difference | 5-methylation produces larger effect than 1-methylation (exact numerical BPE values not reported in abstract; relative magnitude differences established) |
| Conditions | Threshold collision-induced dissociation (TCID) of protonated homo- and heteronucleobase pairs in gas phase |
Why This Matters
Researchers studying DNA i-motif conformations or requiring a nucleobase that closely approximates the sugar-bound state without introducing confounding stability changes should select 1mC over 5mC.
- [1] Yang B, Moehlig AR, Frieler CE, Rodgers MT. Base-Pairing Energies of Protonated Nucleobase Pairs and Proton Affinities of 1-Methylated Cytosines: Model Systems for the Effects of the Sugar Moiety on the Stability of DNA i-Motif Conformations. J Phys Chem B. 2015;119(5):1857-1868. View Source
